N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine
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Overview
Description
N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyamines These compounds are characterized by the presence of a phenoxy group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting a suitable phenol derivative with an alkyl halide under basic conditions.
Alkylation of the Amine: The amine group can be alkylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the phenoxy group with the alkylated amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-enyl groups.
Reduction: Reduction reactions can target the benzyl group or the phenoxy ring.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and can include various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2-methoxyphenoxy)-N-methylethanamine
- N-benzyl-2-(4-prop-2-enylphenoxy)-N-methylethanamine
- N-benzyl-2-(2-methoxy-4-methylphenoxy)-N-methylethanamine
Uniqueness
N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine is unique due to the presence of both the methoxy and prop-2-enyl groups on the phenoxy ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-(2-methoxy-4-prop-2-enylphenoxy)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-8-17-11-12-19(20(15-17)22-3)23-14-13-21(2)16-18-9-6-5-7-10-18/h4-7,9-12,15H,1,8,13-14,16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJXEMVLLDOMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)CC=C)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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